9-Methylanthracene is an organic compound belonging to the anthracene family, characterized by a methyl group attached to the ninth carbon of the anthracene structure. Its chemical formula is , and it has a molecular weight of approximately 192.26 g/mol. This compound exhibits properties typical of polycyclic aromatic hydrocarbons, including fluorescence and thermal stability. Its structure contributes to its unique reactivity and interaction with other chemical species, making it a focus of various scientific studies .
As 9-methylanthracene primarily serves as a starting material for synthesis, a specific mechanism of action is not applicable.
In the target molecules it helps create, the mechanism of action would depend on the final functional groups and structure.
Research on the biological activity of 9-methylanthracene indicates potential mutagenic properties. Studies have shown that its derivatives can exhibit significant biological effects, including interactions with DNA and potential carcinogenicity. The compound's ability to form reactive intermediates during metabolic processes raises concerns regarding its safety and environmental impact .
Several methods exist for synthesizing 9-methylanthracene:
9-Methylanthracene finds various applications in different fields:
Studies on the interactions of 9-methylanthracene with free radicals have revealed its reactivity profile. For instance, reactions with free radicals derived from di-tert-butyl peroxide have been investigated to understand the compound's stability and potential degradation pathways . Additionally, interaction studies highlight its behavior under various environmental conditions, emphasizing its relevance in atmospheric chemistry.
Several compounds share structural similarities with 9-methylanthracene. Here’s a comparison highlighting their uniqueness:
Compound Name | Structural Formula | Notable Characteristics |
---|---|---|
Anthracene | Base structure without methyl substitution | |
1-Methylanthracene | Methyl group at position one; different reactivity | |
2-Methylanthracene | Methyl group at position two; distinct photochemical properties | |
9,10-Dihydroanthracene | Saturated derivative; different stability and reactivity |
Uniqueness of 9-Methylanthracene:
The scientific exploration of 9-methylanthracene dates back several decades, with significant research emerging as early as 1957 when studies on the synthesis of C14-labeled 9-methylanthracene were published. The compound's investigation has historically been linked to broader research into polycyclic aromatic hydrocarbons, which have been of considerable interest to organic chemists throughout the latter half of the 20th century.
Early research primarily focused on basic structural characterization and synthesis methods, establishing fundamental understanding of this aromatic compound. The historical development of 9-methylanthracene research paralleled advancements in analytical techniques, with each new technological innovation enabling more detailed investigations into its properties and behavior.
9-Methylanthracene occupies an important position in aromatic chemistry research due to its well-defined structure and reactivity patterns. As a member of the anthracene family, it belongs to "the class of organic compounds known as anthracenes... containing a system of three linearly fused benzene rings". This structural arrangement makes it an excellent model compound for studying the properties and behaviors of larger polycyclic aromatic hydrocarbons.
The compound's significance extends beyond its model status to its practical applications in various chemical processes. Its unique reactivity, particularly at the methyl group position, has made it valuable for investigating fundamental aspects of organic reaction mechanisms and for developing synthetic methodologies for more complex molecular structures.
Research on 9-methylanthracene has evolved considerably over time, transitioning from basic characterization studies to more sophisticated investigations. Current scientific focus has expanded to include:
Recent scientific developments include comprehensive measurements of thermodynamic properties in the ideal-gas state for 9-methylanthracene, employing "adiabatic heat-capacity calorimetry, differential scanning calorimetry, comparative ebulliometry, inclined-piston manometry, vibrating-tube densitometry, and oxygen bomb calorimetry". These investigations have successfully resolved inconsistencies in previously reported property values.
The theoretical understanding of 9-methylanthracene has been significantly enhanced through modern computational chemistry approaches. Research published in the Journal of Chemical & Engineering Data demonstrates how "statistical calculations were performed based on molecular geometry optimization and vibrational frequencies using B3LYP hybrid density functional theory with def2-QZVPD basis set". These computational methods have shown "excellent accord between computed and experimentally derived ideal-gas entropies".
Additionally, theoretical frameworks have been developed for predicting the enthalpy of formation for 9-methylanthracene in the gas phase using atom-equivalent based protocols, achieving "excellent agreement with the experimental value". These theoretical approaches provide valuable insights into the fundamental properties of 9-methylanthracene and enable predictions that can guide experimental research.
Traditional routes to 9-methylanthracene often rely on Friedel-Crafts alkylation and Bradsher-type cyclizations. For instance, Friedel-Crafts reactions utilize anthracene derivatives and methylating agents like methyl chloride or bromide in the presence of Lewis acids such as aluminum chloride [2]. These methods, while foundational, face limitations in regioselectivity and yield due to competitive side reactions. Bradsher cyclization, involving diarylmethane precursors, offers an alternative pathway but requires harsh acidic conditions and elevated temperatures, often resulting in modest efficiencies [2].
A representative classical synthesis begins with anthracene-9,10-dione (2), which undergoes Grignard addition with methylmagnesium bromide to form 9,10-dimethyl-9,10-dihydroanthracene-9,10-diol (3). Subsequent aromatization with hydrobromic acid yields 9-methylanthracene (4) at 69% efficiency [1]. This approach highlights the reliance on stepwise functionalization and purification challenges inherent to classical methods.
Contemporary strategies prioritize anthracene derivatives as starting materials to streamline synthesis. For example, 9-(bromomethyl)-10-methylanthracene (4) is synthesized from anthracene-9,10-dione via sequential Grignard addition and bromination [1]. This intermediate serves as a versatile precursor for further functionalization, including thiourea derivatization to yield analogs like 12a–12l and 14a–14s [1].
Another approach involves 9-ethylanthracene (6), synthesized from anthracene-9(10H)-one (5) and ethylmagnesium bromide. The Mannich reaction with paraformaldehyde and hydrochloric acid then generates 9-(chloromethyl)-10-ethylanthracene (7) at 60% yield [1]. These methods underscore the shift toward modular, anthracene-centric frameworks to enhance scalability.
Palladium-catalyzed cross-coupling reactions have revolutionized access to substituted anthracenes. For instance, Suzuki-Miyaura couplings using Pd(PPh~3~)~4~ or Pd-PEPPSI-iPr catalysts enable the introduction of aryl groups at specific positions [2]. A notable example involves 1,8-dichloroanthracene (63), derived from Zn/NH~3~ reduction of anthraquinone 62, which undergoes coupling with arylboronic acids to yield 1,8-diarylanthracenes (64a–f) in 52–77% yields [2].
Cobalt-catalyzed cyclotrimerization of bis(propargyl)benzenes with alkynes offers another route. This method produces halogenated anthracenes (26) via halodesilylation of TMS-substituted intermediates, achieving 61–85% yields [2]. Such organometallic strategies excel in regiocontrol and functional group tolerance.
Isotopic labeling of 9-methylanthracene is achieved through brominated intermediates. For example, 9-bromo-10-(bromomethyl)anthracene (11) serves as a key precursor for introducing ^14^C labels via nucleophilic substitution with labeled thioureas [1]. This method, leveraging the high reactivity of bromine atoms, ensures precise isotopic incorporation while maintaining structural integrity.
Corrosive;Irritant;Environmental Hazard